![molecular formula C17H12FNO2S B2728461 Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro- CAS No. 1672665-69-8](/img/structure/B2728461.png)
Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-
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Description
“Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-” is a chemical compound with the CAS number 1672665-69-8 . It is offered by several suppliers including Nanjing Joyin Pharmachem Co.,Ltd, Haoyuan Chemexpress Co., Ltd., and ShangHai Caerulum Pharma Discovery Co., Ltd .
Molecular Structure Analysis
The molecular formula of this compound is C17H12FNO2S and it has a molecular weight of 313.35 . The exact structure can be found in the Mol File with the same CAS number .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 447.2±45.0 °C and a predicted density of 1.38±0.1 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
Polyhalogenoaromatic Compounds Synthesis : A study explored the synthesis and cycloaddition reactions of pentafluoro- and pentachloro-benzonitrile N-oxide, demonstrating the reactivity of halogenated benzonitriles which may parallel the reactivity of the specified compound in synthesis and further chemical transformations (Wakefield & Wright, 1970).
Practical Synthesis of Fluoro-Substituted Benzylamine : Research reported practical syntheses for fluoro-substituted benzylamines, including 4-fluoro-2-(methylthio)benzylamine, highlighting methodologies for introducing fluoro and methylthio groups that could be relevant to the synthesis of the compound (Perlow et al., 2007).
Molecular Interactions and Structures
- C−H···F Interactions : The study of crystalline fluorobenzenes, including discussions on C−H···F−C interactions, provides insights into the structural and interaction characteristics of fluoro-substituted aromatic compounds, which are crucial for understanding the behavior and applications of such molecules (Thalladi et al., 1998).
Potential Applications
Antitumor Evaluation : Benzimidazole derivatives, including those related to benzimidazo[1,2-a]quinolines and fluorenes, were synthesized and evaluated for antitumor activity, demonstrating the potential biomedical applications of complex aromatic nitriles and the importance of their structural features in medicinal chemistry (Hranjec et al., 2010).
Radiosynthesis for PET Imaging : The synthesis and preliminary PET evaluation of fluorine-labeled compounds for imaging metabotropic glutamate 5 receptors illustrate the application of fluorinated benzonitriles in developing diagnostic tools in neurology and pharmacology (Yuan et al., 2016).
properties
IUPAC Name |
3-fluoro-5-[(7-methylsulfanyl-1-oxo-2,3-dihydroinden-4-yl)oxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2S/c1-22-16-5-4-15(13-2-3-14(20)17(13)16)21-12-7-10(9-19)6-11(18)8-12/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHLJOHRHEPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro- |
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